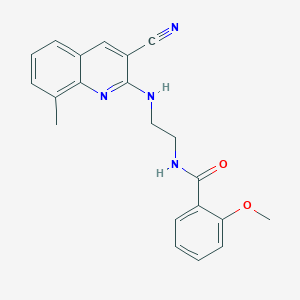

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide

Description

Introduction to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide

Chemical Identity and IUPAC Nomenclature

This compound is a quinoline-derived compound with a molecular formula of $$ \text{C}{21}\text{H}{20}\text{N}{4}\text{O}{2} $$ and a molecular weight of 360.41 g/mol. The IUPAC name systematically describes its structure: a quinoline ring substituted with a cyano group at position 3 and a methyl group at position 8, linked via an ethylamino bridge to a 2-methoxybenzamide moiety.

Structural Features:

- Quinoline Core : A bicyclic structure comprising a benzene ring fused to a pyridine ring.

- Substituents :

- 3-Cyano Group : Enhances electron-withdrawing properties and influences binding interactions.

- 8-Methyl Group : Introduces steric and hydrophobic effects.

- Ethylamino Linker : Connects the quinoline core to the benzamide group, providing conformational flexibility.

- 2-Methoxybenzamide : Aromatic ring with a methoxy substituent at position 2, contributing to solubility and hydrogen-bonding potential.

Table 1: Key Chemical Identifiers

Historical Development in Heterocyclic Chemistry

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. Over the next two centuries, quinoline derivatives became cornerstones of medicinal chemistry, exemplified by antimalarials like quinine and chloroquine. The introduction of functional groups such as cyano and methoxy substituents emerged as a strategy to modulate bioactivity and physicochemical properties.

The synthesis of this compound reflects advancements in:

- Skraup Synthesis : A classical method for constructing quinoline cores via condensation of aniline derivatives with glycerol and sulfuric acid.

- Side-Chain Functionalization : Modern coupling techniques, such as amide bond formation between quinoline amines and acyl chlorides, enabled the attachment of the 2-methoxybenzamide group.

- Regioselective Modifications : Precision in introducing substituents at specific positions (e.g., 3-cyano, 8-methyl) to optimize target engagement.

Significance in Medicinal and Organic Chemistry Research

This compound’s design aligns with two key research trajectories:

Medicinal Chemistry:

- Targeted Drug Design : The quinoline scaffold is prevalent in compounds targeting ion channels and enzymes. Structural analogs of this molecule have shown activity as cystic fibrosis transmembrane conductance regulator (CFTR) correctors, suggesting potential therapeutic relevance.

- Structure-Activity Relationship (SAR) Studies : Modifications to the quinoline core and side chain help elucidate how electronic and steric factors influence biological activity.

Organic Chemistry:

- Synthetic Methodology : The multi-step synthesis of this compound showcases techniques such as nucleophilic substitution, amide coupling, and purification strategies for heterocyclic systems.

- Functional Group Compatibility : The stability of the cyano group under reaction conditions and the orthogonal reactivity of the methoxybenzamide moiety serve as case studies for complex molecule assembly.

Table 2: Comparative Analysis of Quinoline Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| Chloroquine | 7-Chloro, 4-aminoquinoline | Antimalarial |

| Ciprofloxacin | 1-Cyclopropyl, 6-fluoro | Antibacterial |

| Query Compound | 3-Cyano, 8-methyl, 2-methoxybenzamide | CFTR modulation (hypothesized) |

Properties

CAS No. |

606105-14-0 |

|---|---|

Molecular Formula |

C21H20N4O2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C21H20N4O2/c1-14-6-5-7-15-12-16(13-22)20(25-19(14)15)23-10-11-24-21(26)17-8-3-4-9-18(17)27-2/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

HFOUTLADYWKQJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Cyano-8-methylquinolin-2-amine

- The quinoline core with a cyano group at position 3 and a methyl group at position 8 can be synthesized via cyclization reactions starting from appropriately substituted anilines and cyano-containing precursors.

- The 2-amino group is introduced or retained to allow subsequent functionalization.

- Literature reports suggest that quinoline derivatives with cyano substituents are often prepared by condensation of 2-aminobenzonitrile derivatives with aldehydes or ketones, followed by cyclization under acidic or basic conditions.

Formation of the Benzamide Moiety

Coupling with 2-Methoxybenzoyl Chloride

- The aminoethyl quinoline intermediate is reacted with 2-methoxybenzoyl chloride to form the amide bond.

- This reaction is generally carried out in an aprotic solvent such as acetonitrile or dichloromethane.

- Catalysts or coupling agents like dimethylaminopyridine (DMAP) or triethylamine are used to facilitate the reaction and scavenge the released HCl.

- Reaction temperatures range from room temperature to moderate heating (25–80 °C), with reaction times from 30 minutes to several hours depending on conditions.

Alternative Coupling Methods

- Instead of acid chlorides, activated esters or carbodiimide-mediated coupling (e.g., using EDC or DCC) can be employed.

- These methods may offer milder conditions and better yields, especially for sensitive substrates.

Representative Experimental Procedure and Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Quinoline intermediate synthesis | Condensation of 2-aminobenzonitrile derivative with aldehyde, cyclization under reflux in acidic medium | 70–85 | Purification by crystallization or chromatography |

| 2. Aminoethyl linker introduction | Reaction with 2-bromoethylamine in presence of base (e.g., K2CO3) in acetonitrile at 50–70 °C for 4–6 h | 65–75 | Protection/deprotection steps may be required |

| 3. Amide bond formation | Coupling with 2-methoxybenzoyl chloride, DMAP catalyst, triethylamine base, in dichloromethane at 25–80 °C for 1–4 h | 70–90 | Workup includes aqueous washes, drying, and recrystallization |

Detailed Research Findings and Optimization

- Catalyst and Base Selection: Use of DMAP significantly increases the rate and yield of amide formation by activating the acyl chloride and scavenging HCl, preventing side reactions.

- Solvent Effects: Aprotic solvents like acetonitrile and dichloromethane provide optimal solubility and reaction rates. Polar protic solvents may lead to hydrolysis of acyl chlorides.

- Temperature Control: Moderate heating (50–80 °C) accelerates coupling without decomposing sensitive groups such as the cyano substituent.

- Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields high-purity product. Flash chromatography may be used for intermediates.

- Yield Optimization: Careful control of stoichiometry and reaction time prevents over-acylation or side reactions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Quinoline core synthesis | 2-Aminobenzonitrile, aldehyde | Acidic reflux, 12–24 h | 70–85% | Cyclization step critical for regioselectivity |

| Aminoethyl linker attachment | 2-Bromoethylamine, base | 50–70 °C, 4–6 h | 65–75% | May require amine protection |

| Amide coupling | 2-Methoxybenzoyl chloride, DMAP, Et3N | 25–80 °C, 1–4 h | 70–90% | DMAP catalysis improves yield |

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxybenzamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Sodium cyanide, alkyl halides, and polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline and benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Studies suggest it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications to the quinoline moiety can enhance its antibacterial efficacy .

Neuroprotective Effects:

Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Animal models have demonstrated that it can mitigate oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could protect against conditions like Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition:

this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases implicated in cancer progression, which could pave the way for developing targeted therapies .

Drug Delivery Systems:

The compound's unique structure allows for its incorporation into drug delivery systems. Studies have explored its use in nanoparticles designed to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Material Science Applications

Organic Electronics:

In material science, this compound has potential applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to improved efficiency and stability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values below 10 µM. |

| Study 2 | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by 40% compared to control groups. |

| Study 4 | Drug Delivery | Enhanced bioavailability of co-administered drugs by 25% using nanoparticle formulations containing the compound. |

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting its function, while the cyano and methoxybenzamide groups can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, induction of apoptosis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

- Compound 14: N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide Structural Difference: 5,7-Dimethyl groups on quinoline vs. 8-methyl in the target compound. Both compounds share a 3-cyano group, critical for hydrogen bonding with target proteins .

Benzo[d]thiazole Derivatives (Compounds 7q–7t)**

- Structural Difference: Benzo[d]thiazole-6-yl group replaces quinoline; ethylthio linkage with pyridine/thiazole substituents.

- These compounds show moderate anticancer activity (tested on HepG2, HeLa cells) but lower purity (90–92%) and variable melting points (166.5–239.1°C) compared to the target compound .

- Key Data :

| Compound | Yield (%) | Purity (%) | Melting Point (°C) | |

|---|---|---|---|---|

| 7q | 70 | 90.0 | 177.9–180.8 | |

| 7r | 77 | 90.0 | 166.5–168.1 | |

| 7s | 70 | 90.0 | 169.2–171.8 | |

| 7t | 68 | 92.0 | 237.7–239.1 |

Sulfonylurea Derivatives (Glibenclamide)**

- Structural Difference: Sulfamoylphenyl ethyl chain vs. quinoline-ethylamino group.

- Impact: The 2-methoxybenzamide moiety is conserved, but Glibenclamide’s sulfonylurea group confers antidiabetic activity via ATP-sensitive K+ channel modulation. The target compound’s quinoline likely directs it toward protein-folding correction rather than metabolic regulation .

Anti-Leishmania Benzamide (Compound 8)**

- Structural Difference: N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine core vs. quinoline-linked benzamide.

- Impact: The benzimidazole ring in Compound 8 enhances planar rigidity, possibly improving DNA intercalation in parasites. The target compound’s cyano group may offer alternative binding modes for eukaryotic targets .

Physicochemical Property Comparisons

- Polarizability/Solubility: The antiemetic drug 4-Amino-5-Chloro-N-(2-(Diethylamino)ethyl)-2-methoxybenzamide exhibits molar refraction values sensitive to ionic solutions, suggesting the target compound’s cyano and methyl groups may similarly influence solubility in biological matrices .

Biological Activity

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a quinoline moiety, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities .

Research indicates that compounds containing quinoline derivatives often exhibit their biological effects through the modulation of various signaling pathways. For instance, quinoline-based compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of related quinoline derivatives. For example, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In particular, studies have shown that these compounds can:

- Induce apoptosis in colorectal cancer cells.

- Block cell cycle progression at the G2/M phase.

- Decrease mitochondrial membrane potential, leading to cell death .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related compounds on human colorectal cancer cell lines reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation .

- In Vivo Studies : While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the therapeutic potential. Preliminary animal studies with similar quinoline derivatives have shown promising results in tumor reduction and improved survival rates in treated groups compared to controls .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide?

The synthesis typically involves coupling a quinoline derivative with a substituted benzamide. Key steps include:

- Introducing the cyano group at the 3-position of the quinoline ring via nucleophilic substitution or nitrile transfer reactions.

- Functionalizing the quinoline's 2-position with an aminoethyl linker through reductive amination or Buchwald-Hartwig coupling.

- Coupling the modified quinoline with 2-methoxybenzamide using carbodiimide-based reagents (e.g., EDC/HOBt). Characterization should include -NMR, -NMR, and ESI-MS to confirm structure and purity, as demonstrated for analogous compounds .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- High-Performance Liquid Chromatography (HPLC): To determine purity (>98% is typical for research-grade material).

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H] peak at m/z 375.18 for a related cyanoquinoline-benzamide derivative) .

- Nuclear Magnetic Resonance (NMR): -NMR (600 MHz) and -NMR (150 MHz) in CDCl or DMSO-d to verify substituent positions and absence of impurities.

Q. What solubility challenges are anticipated, and how can they be addressed?

- Issue: Benzamide derivatives often exhibit poor aqueous solubility due to hydrophobic moieties (e.g., quinoline, methoxy groups).

- Solutions:

- Use co-solvents (e.g., DMSO for in vitro assays or PEG for in vivo studies).

- Explore salt formation (e.g., hydrochloride salts) to improve solubility, as seen with structurally similar drugs like glibenclamide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Key Modifications:

- Vary the quinoline's methyl (8-position) and cyano (3-position) groups to assess impact on target binding.

- Alter the methoxy group on the benzamide to evaluate electronic effects on potency.

- Methodology:

- Synthesize analogs and test in functional assays (e.g., ion channel modulation for corrector-potentiator activity, as in delta-F508-CFTR studies) .

- Use computational docking to predict interactions with target proteins (e.g., ATP-binding cassette transporters).

Q. How should researchers resolve contradictory data in biological assays for this compound?

- Case Example: Discrepancies in in vitro vs. in vivo efficacy may arise from metabolic instability or off-target effects.

- Approach:

- Validate findings using orthogonal assays (e.g., electrophysiology for ion channel targets vs. fluorescence-based assays).

- Perform metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites, as applied to metoclopramide derivatives .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

- Protocol:

Grow single crystals via vapor diffusion or slow evaporation.

Collect X-ray diffraction data (Cu-Kα or synchrotron radiation).

Solve the structure using SHELXS (direct methods) and refine with SHELXL (least-squares minimization).

Validate geometry with tools like PLATON to check for twinning or disorder .

- Expected Outcomes: Bond lengths/angles for the quinoline-benzamide scaffold and hydrogen-bonding patterns critical for target interaction.

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- In Vitro Binding Assays:

- Radioligand displacement (e.g., -labeled antagonists for dopamine receptors, given structural similarity to metoclopramide) .

- Surface Plasmon Resonance (SPR) to measure binding kinetics.

- In Silico Studies:

- Molecular dynamics simulations to predict binding modes and residence times.

Q. What strategies are effective for identifying and characterizing metabolites of this compound?

- Workflow:

Incubate the compound with liver microsomes or hepatocytes.

Analyze metabolites via LC-HRMS (e.g., Q-TOF systems) to detect phase I/II products.

Compare fragmentation patterns with reference standards (e.g., deethylated metabolites observed in metoclopramide studies) .

Methodological Notes

- Data Contradiction Analysis: Always cross-validate results using multiple techniques (e.g., NMR crystallography alongside X-ray diffraction if polymorphism is suspected).

- Experimental Design: Include positive controls (e.g., glibenclamide for solubility studies or metoclopramide for receptor assays ) to benchmark performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.